4-Chloromethyl-3,4,6,7,8,9-hexahydro-5H-2-thia-1,3,4a-triaza-benzocycloheptene 2,2-dioxide
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Overview
Description
4-Chloromethyl-3,4,6,7,8,9-hexahydro-5H-2-thia-1,3,4a-triaza-benzocycloheptene 2,2-dioxide is a complex organic compound with the molecular formula C8H14ClN3O2S. This compound is notable for its unique structure, which includes a thiatriazino ring fused with an azepine ring, and a chloromethyl group attached to the structure. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 4-Chloromethyl-3,4,6,7,8,9-hexahydro-5H-2-thia-1,3,4a-triaza-benzocycloheptene 2,2-dioxide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiatriazino ring: This can be achieved by reacting appropriate precursors under controlled conditions.
Introduction of the chloromethyl group: This step often involves chloromethylation reactions using reagents such as chloromethyl methyl ether or chloromethyl chloroformate.
Cyclization to form the azepine ring: This step may require specific catalysts and reaction conditions to ensure the correct formation of the fused ring system.
Chemical Reactions Analysis
4-Chloromethyl-3,4,6,7,8,9-hexahydro-5H-2-thia-1,3,4a-triaza-benzocycloheptene 2,2-dioxide can undergo various chemical reactions, including:
Substitution reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.
Cyclization reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloromethyl-3,4,6,7,8,9-hexahydro-5H-2-thia-1,3,4a-triaza-benzocycloheptene 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: While not widely used in industrial applications, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-Chloromethyl-3,4,6,7,8,9-hexahydro-5H-2-thia-1,3,4a-triaza-benzocycloheptene 2,2-dioxide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its chloromethyl group. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
4-Chloromethyl-3,4,6,7,8,9-hexahydro-5H-2-thia-1,3,4a-triaza-benzocycloheptene 2,2-dioxide can be compared with other similar compounds, such as:
4-(bromomethyl)-4,6,7,8,9,10-hexahydro-3H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(methyl)-4,6,7,8,9,10-hexahydro-3H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide: Lacks the halogen group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific structure and the presence of the chloromethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(chloromethyl)-4,6,7,8,9,10-hexahydro-3H-[1,2,4,6]thiatriazino[4,3-a]azepine 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN3O2S/c9-6-8-11-15(13,14)10-7-4-2-1-3-5-12(7)8/h8,11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSGYWGUXYQIHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NS(=O)(=O)NC(N2CC1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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